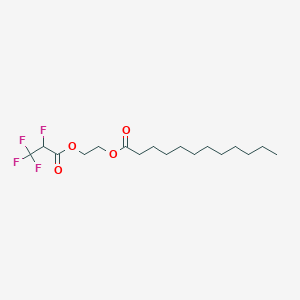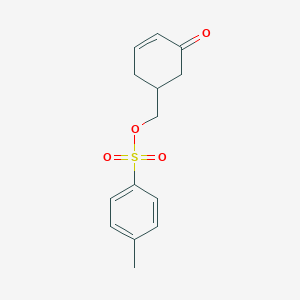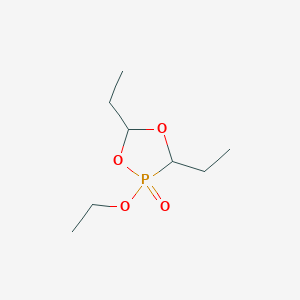
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by its unique cyclic structure containing both ethoxy and diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the cyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The cyclic structure of the compound allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-selenone: Contains a selenium atom instead of an oxygen atom.
Uniqueness
2-Ethoxy-3,5-diethyl-1,4,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of ethoxy and diethyl groups, which confer distinct chemical and physical properties. Its cyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112031-39-7 |
|---|---|
Formule moléculaire |
C8H17O4P |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
2-ethoxy-3,5-diethyl-1,4,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C8H17O4P/c1-4-7-11-8(5-2)13(9,12-7)10-6-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
JRLXARWPYGJFRL-UHFFFAOYSA-N |
SMILES canonique |
CCC1OC(P(=O)(O1)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


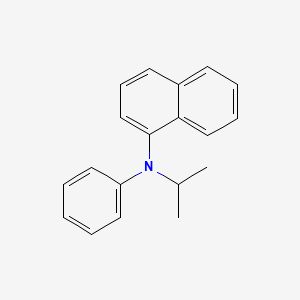
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

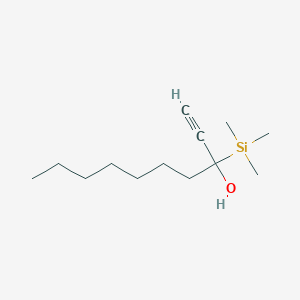
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

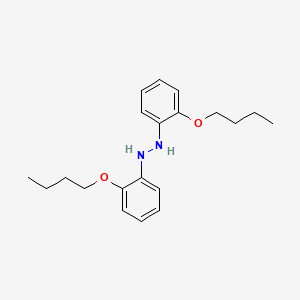
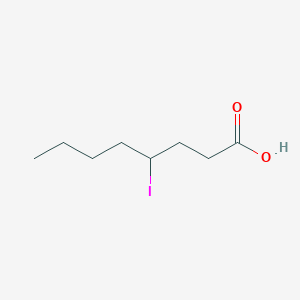
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
